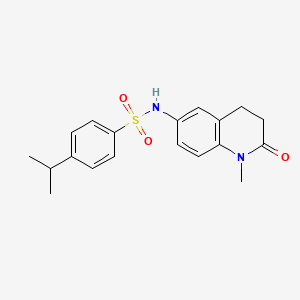

4-isopropyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-isopropyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound. These types of compounds are often found in many biologically active molecules .

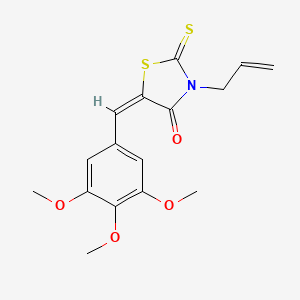

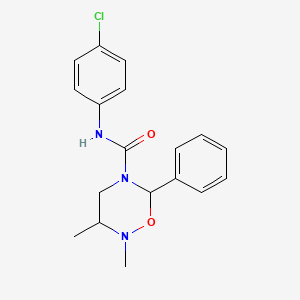

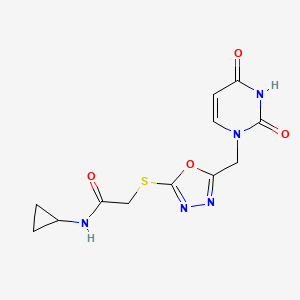

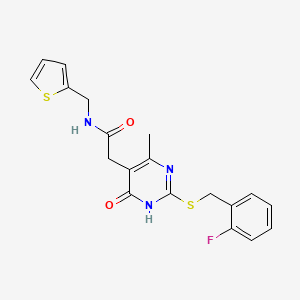

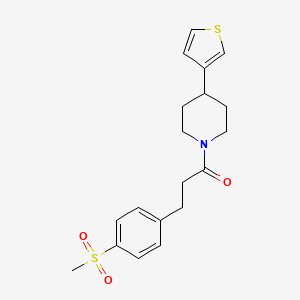

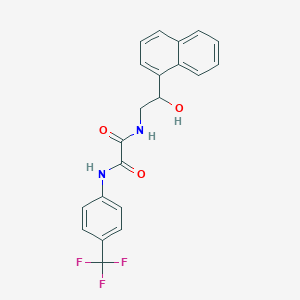

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, an isopropyl group, and a benzenesulfonamide group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the tetrahydroquinoline could undergo reactions typical of other quinoline derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its functional groups. For example, it’s likely to have a relatively high molecular weight and may have certain solubility characteristics based on the polar and nonpolar groups present .Scientific Research Applications

Antitumor Agents

Tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their antitumor activities. Compounds with specific structural configurations exhibited higher potency and efficacy than the reference drug Doxorubicin, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Carbonic Anhydrase Inhibitors

The interaction between human carbonic anhydrases (hCAs) and novel classes of benzenesulfonamides has been probed, leading to the design of compounds with improved selectivity towards druggable isoforms. These compounds, particularly those with hydrophobic/hydrophilic functionalities, exhibited remarkable inhibition and selectivity over wider distributed hCA isoforms, with implications for treating diseases like glaucoma and cancer (Bruno et al., 2017).

Agonists for Human Beta3 Adrenergic Receptor

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined as agonists for the human beta3 adrenergic receptor. Notable compounds demonstrated significant selectivity and potency, indicating their potential for treating metabolic disorders (Parmee et al., 2000).

Antimicrobial Activity

Quinazolinone-sulfonamide linked hybrid heterocyclic entities derived from glycine have been synthesized and demonstrated varied degrees of in vitro antimicrobial activity against several bacteria and fungi, showcasing the potential for developing new antimicrobial agents (Vanparia et al., 2013).

Inhibition of Protein Kinases

Isoquinolinesulfonamides have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, highlighting their significance in understanding the biochemical pathways and potential therapeutic interventions for diseases mediated by these kinases (Hidaka et al., 1984).

Future Directions

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-13(2)14-4-8-17(9-5-14)25(23,24)20-16-7-10-18-15(12-16)6-11-19(22)21(18)3/h4-5,7-10,12-13,20H,6,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZBYMOKCCATLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2409846.png)

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2409859.png)

![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)

![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)